2-溴-4-氯-1-(三氟甲氧基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

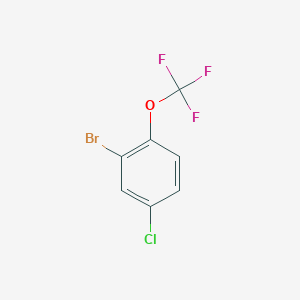

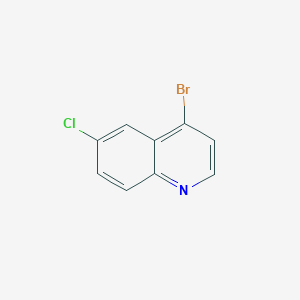

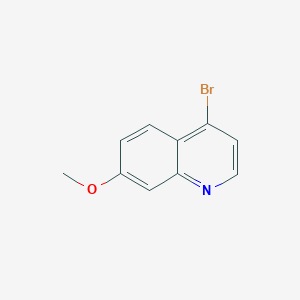

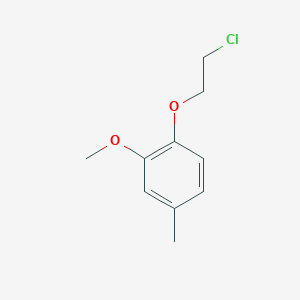

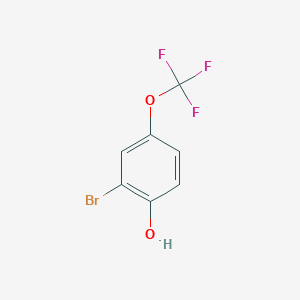

2-Bromo-4-chloro-1-(trifluoromethoxy)benzene is a halogenated aromatic compound that contains bromine, chlorine, and a trifluoromethoxy group attached to a benzene ring. This compound is of interest due to its potential applications in organic synthesis and material science. The presence of multiple halogens and the trifluoromethoxy group can significantly influence the reactivity and properties of the molecule, making it a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of halogenated benzene derivatives with trifluoromethoxy groups can be achieved through various methods. For instance, the treatment of bromo-substituted benzene with lithium diisopropylamide (LDA) can generate phenyllithium intermediates, which can be further reacted to produce different substituted benzene derivatives, as seen in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes . Additionally, the synthesis of related compounds, such as 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, involves cyclization and hydrolytic cleavage steps, indicating the complexity and multi-step nature of such synthetic routes .

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be significantly affected by the substituents. For example, the crystal structure analysis of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue reveals that the presence of halogens can lead to different degrees of twisting between the benzene rings, affecting the overall geometry of the molecule . Similarly, the introduction of a trifluoromethoxy group would be expected to influence the electronic distribution and steric profile of the benzene ring.

Chemical Reactions Analysis

The reactivity of halogenated benzene compounds with trifluoromethoxy groups can be explored through various chemical reactions. For instance, the addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylaromatics, leading to the synthesis of conjugated dienes with a terminal CF3 group, demonstrates the potential for carbon-carbon bond formation . The versatility of 1-bromo-3,5-bis(trifluoromethyl)benzene in organometallic synthesis also highlights the reactivity of such compounds in forming new bonds with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene can be inferred from related compounds. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, provide insights into the vibrational modes and the influence of substituents on the benzene ring . Theoretical calculations, including density functional theory (DFT), can predict properties like IR intensities, Raman activities, and depolarization ratios, which are crucial for understanding the behavior of the molecule under different conditions . Additionally, the fluorescence properties of related bromo-substituted benzenes suggest that such compounds can exhibit interesting photoluminescent characteristics, which could be relevant for material science applications .

科学研究应用

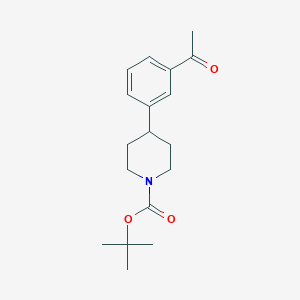

- Synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine

- Application : This compound is used as a building block in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine .

- Results : The outcome of this synthesis would be the production of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine . The yield and purity of the product would depend on the specific reaction conditions used.

安全和危害

属性

IUPAC Name |

2-bromo-4-chloro-1-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLBMIMCNXLHTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604396 |

Source

|

| Record name | 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |

CAS RN |

1260810-00-1 |

Source

|

| Record name | 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)